![molecular formula C7H4BrFN2 B1375335 4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine CAS No. 1260385-91-8](/img/structure/B1375335.png)

4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine

Vue d'ensemble

Description

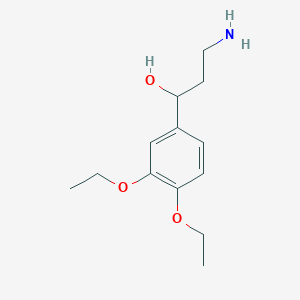

4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine is a chemical compound that has been used in the preparation of pyrrolo[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines as inhibitors of focal adhesion kinase (FAK) . It has also been used in the development of a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects .

Synthesis Analysis

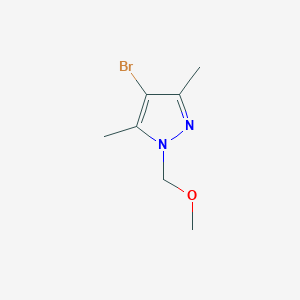

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including this compound, has been reported in several studies . These compounds have been developed with potent activities against FGFR1, 2, and 3 . The synthesis process involves the introduction of a group into the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring to form a hydrogen bond with G485 to improve the activity .Molecular Structure Analysis

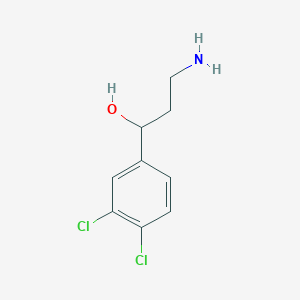

The molecular structure of this compound is represented by the linear formula C7H4BrFN2 . The InChI code for this compound is 1S/C7H4BrFN2/c8-4-3-11-7-6(4)5(9)1-2-10-7/h1-3H, (H,10,11) .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its role as an inhibitor of FGFR1, 2, and 3 . For instance, compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, exhibited potent FGFR inhibitory activity .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 215.02 . The compound is a solid at room temperature .Applications De Recherche Scientifique

Synthesis Techniques

4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine and its derivatives are synthesized through various chemical processes. For instance, 4-fluoro-1H-pyrrolo[2,3-b]pyridine was prepared from 1H-pyrrolo[2,3-b]pyridine N-oxide using regioselective fluorination methods like the Balz-Schiemann reaction or lithium-halogen exchange (Thibault et al., 2003). Another compound, 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, was synthesized from pyridin-4-ol and 4-bromo-2-fluoroaniline through a multi-step process involving nitration, chlorination, N-alkylation, reduction, and condensation, showcasing the complexity and versatility in the synthetic approaches of these compounds (Wang et al., 2016).

Chemical Modification and Application

The heterocyclic compounds like pyrrolo[2,3-b]pyridine are pivotal in pharmaceutical research and organic synthesis. Innovations in their chemical modification, such as selective halogenation, have expanded their application spectrum. For instance, selective chlorination of the C1–H bond in 4-aryl pyrrolo[1,2-a]quinoxalines and the successful bromination of pyrrolo[1,2-a]quinoxalines have been achieved, demonstrating the chemical versatility and potential for diversification of these compounds (Le et al., 2021).

Biological and Pharmaceutical Applications

Drug Development and Synthesis

Pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for various biological effects, notably in the context of cancer treatment. For example, the synthesis of nortopsentin analogues, 1H-pyrrolo[2,3-b]pyridine derivatives, showed significant antitumor activity in experimental models of diffuse malignant peritoneal mesothelioma (DMPM), indicating their potential in developing new cancer therapies (Carbone et al., 2013). Furthermore, the use of this compound derivatives as intermediates in synthesizing key pharmaceutical compounds illustrates their importance in drug development processes (Wang et al., 2006).

Mécanisme D'action

Target of Action

The primary targets of 4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine are the fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . These receptors play a crucial role in various biological processes, including organ development, cell proliferation, migration, and angiogenesis .

Mode of Action

This compound interacts with its targets, the FGFRs, by inhibiting their activity . This inhibition is achieved by the compound binding to the receptors, which prevents them from undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This, in turn, prevents the activation of downstream signaling pathways .

Biochemical Pathways

The inhibition of FGFRs by this compound affects several biochemical pathways. The most notable of these is the FGF-FGFR axis, which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of this pathway can lead to a decrease in these processes, which can have significant downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis, as demonstrated in breast cancer 4T1 cells . Additionally, the compound significantly inhibits the migration and invasion of these cells .

Analyse Biochimique

Biochemical Properties

4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are critical in various cellular processes such as cell proliferation, differentiation, and migration . The compound binds to the tyrosine kinase domain of FGFRs, inhibiting their activity and thereby affecting downstream signaling pathways. This interaction is crucial for its potential use in cancer therapy, as abnormal FGFR signaling is associated with tumor growth and progression .

Cellular Effects

The effects of this compound on cells are profound. It has been observed to inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration and invasion . These effects are mediated through its impact on cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways. Additionally, the compound influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of FGFRs . The compound binds to the ATP-binding site of the tyrosine kinase domain, preventing the phosphorylation of tyrosine residues and subsequent activation of downstream signaling cascades. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells. Furthermore, the compound may also interact with other biomolecules, such as proteins involved in cell cycle regulation, to exert its effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points. The compound has shown stability under standard storage conditions, with minimal degradation observed over time . Long-term studies have indicated that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact temporal dynamics of its effects may vary depending on the specific cellular context and experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied to determine its therapeutic potential and safety profile. Different dosages of the compound have been tested, revealing a dose-dependent inhibition of tumor growth in cancer models . At higher doses, the compound has shown increased efficacy in reducing tumor size, but also an elevated risk of toxic effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in metabolic pathways that include its biotransformation by liver enzymes . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolites may retain biological activity or be further processed for excretion. The interaction of the compound with cytochrome P450 enzymes is particularly noteworthy, as it can influence the metabolic flux and levels of other metabolites in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects. The distribution of the compound in tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound has been found to localize predominantly in the cytoplasm and nucleus, where it interacts with target proteins and enzymes. Post-translational modifications, such as phosphorylation and ubiquitination, may influence its localization and stability. Additionally, the presence of targeting signals within the compound’s structure can direct it to specific organelles, enhancing its efficacy in modulating cellular processes .

Propriétés

IUPAC Name |

4-bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMCXMROKMHVDRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=C1Br)C(=CN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50735673 | |

| Record name | 4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260385-91-8 | |

| Record name | 4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{2-[Cyclopropyl(methyl)amino]ethyl}aniline](/img/structure/B1375252.png)

![2,2,2-trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate](/img/structure/B1375254.png)

![7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B1375258.png)